(2,4,5-Trimethylphenyl)acetic acid
Overview
Description
(2,4,5-Trimethylphenyl)acetic acid, also known as TMPAA, is a compound that has been studied extensively in recent years due to its potential applications in the field of science. It is a white, crystalline solid that is soluble in water and organic solvents. TMPAA is a derivative of acetic acid, and is composed of two carbon atoms, three hydrogen atoms, and one oxygen atom. TMPAA is a common building block in organic synthesis, and has been used to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes.
Scientific Research Applications
Adsorption and Detection
- Adsorption Behavior : Studies on related compounds, such as 2,4,5-trichlorophenoxy acetic acid, have shown applications in adsorption processes. For example, its adsorption on poly-o-toluidine Zr(IV) phosphate was studied, demonstrating effectiveness in removing this compound from aqueous solutions, which could imply potential applications in environmental cleanup or analytical chemistry for (2,4,5-Trimethylphenyl)acetic acid (Khan & Akhtar, 2011).
Chemical Synthesis and Improvement
- Synthesis Improvement : Research has been conducted on improving the synthesis processes for related compounds, like 3,4,5-trimethoxyphenyl acetic acid, suggesting that optimization of synthesis procedures could be relevant for this compound as well, enhancing yields and process efficiencies (Qi Yuejin, 2010).
Material Science and Membrane Technology
- Pervaporation Dehydration : Research on the dehydration of acetic acid solutions using silica nanoparticles in mixed matrix membranes points to potential applications in material science and separation technology, where this compound could be involved in similar separation or purification processes (Jullok et al., 2016).
Catalysis and Chemical Transformations
- Catalytic Applications : Studies on the catalysis involving monocarboxylic acids suggest the potential role of this compound in catalyzing specific reactions, especially in the context of inducing structural transformations in metal–organic frameworks (Asha et al., 2017).
Environmental Science and Controlled Release
- Controlled Release Formulations : Investigations into the controlled release formulations for herbicides like 2,4-dichlorophenoxy acetic acid highlight the environmental science applications, where structurally related compounds could be engineered for slow-release formulations, minimizing environmental impact (Cao et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as acetic acid are known to induce pain sensation by causing a localized inflammatory response . This suggests that (2,4,5-Trimethylphenyl)acetic acid may interact with similar targets involved in inflammatory response and pain sensation.
Mode of Action
Based on the behavior of similar compounds, it may interact with its targets to induce an inflammatory response, leading to pain sensation
Biochemical Pathways
Additionally, indole derivatives, which share structural similarities with this compound, have been shown to possess diverse biological activities .
Result of Action
Based on the behavior of similar compounds, it may induce an inflammatory response at the cellular level, leading to pain sensation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s action may be influenced by the specific biological environment in which it is administered, including the presence of other biochemicals and the physiological state of the patient.
Properties
IUPAC Name |
2-(2,4,5-trimethylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-9(3)10(5-8(7)2)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJKVDNPUSPLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305630 | |
Record name | 2,4,5-trimethylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3167-01-9 | |
Record name | NSC171296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5-trimethylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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